3-[4-(difluoromethyl)-6-oxo-2-propyl-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]propanoic acid
Overview
Description
3-[4-(difluoromethyl)-6-oxo-2-propyl-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]propanoic acid is a useful research compound. Its molecular formula is C13H15F2N3O3 and its molecular weight is 299.27 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds with a difluoromethyl group and a pyrazole ring have been reported to inhibit succinate dehydrogenase (sdh) . SDH is a key enzyme in the citric acid cycle and the electron transport chain, playing a crucial role in cellular respiration and energy production.
Mode of Action
SDH inhibitors typically bind to the SDH complex and prevent the oxidation of succinate to fumarate . This disrupts the electron transport chain, leading to a decrease in ATP production and an increase in reactive oxygen species, which can cause cell death.
Biochemical Pathways
The inhibition of SDH affects two major biochemical pathways: the citric acid cycle and the electron transport chain . The citric acid cycle is a series of chemical reactions used by all aerobic organisms to generate energy. The electron transport chain is the final stage of cellular respiration, where the majority of ATP is produced. Disruption of these pathways can lead to a variety of downstream effects, including energy depletion and oxidative stress.
Pharmacokinetics
The compound’s molecular weight (29927 g/mol) and its calculated properties such as topological polar surface area (754) and XLogP3 (07) suggest that it may have good bioavailability .
Result of Action
Based on the mode of action of similar compounds, it can be inferred that the inhibition of sdh can lead to cell death due to energy depletion and oxidative stress .
Properties
IUPAC Name |
3-[4-(difluoromethyl)-6-oxo-2-propylpyrazolo[3,4-b]pyridin-7-yl]propanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F2N3O3/c1-2-4-17-7-9-8(12(14)15)6-10(19)18(13(9)16-17)5-3-11(20)21/h6-7,12H,2-5H2,1H3,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMOABHGCVLWAKK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C2C(=CC(=O)N(C2=N1)CCC(=O)O)C(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F2N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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